4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine
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Overview
Description
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, the attachment of the piperidine ring, and the incorporation of the 5-methylthiophene-2-carbonyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core and are used in various applications, including pharmaceuticals and materials science.
Imidazoles: Another class of heterocyclic compounds with diverse applications in chemistry and biology.
Imidazo[4,5-b]pyridines: These compounds have a similar structure and are used in organic synthesis and medicinal chemistry.
Uniqueness
4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(5-methylthiophene-2-carbonyl)piperidine is unique due to its specific combination of heterocyclic rings and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H20N4O2S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C18H20N4O2S/c1-13-2-3-15(25-13)18(23)21-9-6-14(7-10-21)12-24-17-5-4-16-19-8-11-22(16)20-17/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
InChI Key |
WLOONZGODHISIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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